molecular formula C14H18N2O3 B13996787 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide CAS No. 33090-82-3

2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide

Katalognummer: B13996787
CAS-Nummer: 33090-82-3
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: KLMTYDHOAKKBMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and a butyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-aminophenol to form 2-acetylamino-phenol, followed by a coupling reaction with butyl acetoacetate under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Acetylamino-phenyl)-N-ethyl-2-oxo-acetamide
  • 2-(2-Acetylamino-phenyl)-N-propyl-2-oxo-acetamide
  • 2-(2-Acetylamino-phenyl)-N-methyl-2-oxo-acetamide

Uniqueness

2-(2-Acetylamino-phenyl)-N-butyl-2-oxo-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkyl groups.

Eigenschaften

CAS-Nummer

33090-82-3

Molekularformel

C14H18N2O3

Molekulargewicht

262.30 g/mol

IUPAC-Name

2-(2-acetamidophenyl)-N-butyl-2-oxoacetamide

InChI

InChI=1S/C14H18N2O3/c1-3-4-9-15-14(19)13(18)11-7-5-6-8-12(11)16-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17)

InChI-Schlüssel

KLMTYDHOAKKBMC-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.